molecular formula C16H16Cl2N2OS B5159825 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea

Cat. No. B5159825
M. Wt: 355.3 g/mol
InChI Key: GARQHVLZMAHTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is classified as a urea derivative and is known to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been extensively studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In particular, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in a decrease in the activity of the receptor, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of synaptic plasticity and learning and memory processes, as well as anxiolytic and antidepressant effects. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea is that it is a highly selective and potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is that it has a relatively short half-life, which means that it may need to be administered multiple times in order to achieve sustained effects.

Future Directions

There are several potential future directions for research on N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use as a research tool.

Synthesis Methods

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by the reaction of the resulting intermediate with phenylisocyanate. The final product is obtained through purification and recrystallization.

properties

IUPAC Name

1-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-13-7-6-12(15(18)10-13)11-22-9-8-19-16(21)20-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARQHVLZMAHTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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